BAY-678

概要

説明

BAY-678は、ヒト好中球エラスターゼの強力かつ選択的な細胞透過性阻害剤です。 この化合物は、ヒト好中球エラスターゼの阻害において高い特異性と有効性があることで知られており、科学研究や潜在的な治療用途において貴重なツールとなっています .

準備方法

合成経路と反応条件

BAY-678は、ピリジンカルボニトリルコアの形成を伴う多段階プロセスを通じて合成され、その後、最終的な構造を実現するために様々な官能基が導入されます。主要なステップには以下が含まれます。

- ピリジンカルボニトリルコアの形成。

- アセチル基の導入。

- トリフルオロメチルフェニル基の付加。

- テトラヒドロピリミジニル環を形成するための最終的な環化 .

工業生産方法

This compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

- 高純度の出発物質を使用する。

- 効率的な触媒と試薬を使用する。

- 最終製品の純度と一貫性を確保するための厳格な精製ステップの実施 .

化学反応の分析

反応の種類

BAY-678は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化誘導体となりえます。

還元: 還元反応は官能基を修飾し、異なる還元形態につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な製品

これらの反応から生成される主な製品には、this compoundの酸化誘導体、還元形態、および置換類似体があります。 これらの製品は、異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: ヒト好中球エラスターゼの阻害を研究するための化学プローブとして使用されます。

生物学: 様々な生物学的プロセスにおけるヒト好中球エラスターゼの役割を理解するために、細胞研究に使用されます。

医学: 急性肺損傷、慢性閉塞性肺疾患、肺高血圧などの炎症性疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Respiratory Diseases

BAY-678 has shown promise in the treatment of acute lung injury models. In vivo studies indicate that its inhibition of HNE can mitigate inflammation and tissue damage associated with respiratory conditions. This application is particularly relevant for diseases characterized by excessive neutrophil activation, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

Neutropenia

Recent studies have evaluated the efficacy of this compound in treating conditions like ELANE-associated neutropenia , where neutrophil function is compromised. Although this compound did not improve differentiation in all cases, it was part of a broader investigation into the role of neutrophil elastase inhibitors in restoring myeloid differentiation from CD34+ cells derived from patients .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and HNE. These studies reveal that this compound binds to specific amino acid chains within the HNE structure, which is crucial for understanding its inhibitory mechanism and optimizing its design for therapeutic applications .

In Vitro Studies

This compound has been utilized in various in vitro assays to assess its impact on neutrophil activity and differentiation. For instance, experiments involving CD34+ hematopoietic stem cells demonstrated that while this compound inhibited proteolytic activity, it did not significantly enhance myeloid differentiation compared to other inhibitors like MK0339 .

Inhibition Potency Comparison

| Inhibitor | IC50 (nM) | Selectivity Ratio (HNE/NHE) |

|---|---|---|

| This compound | 20 | 2000 |

| Sivelestat | Varies | Lower than this compound |

| GW311616 | Varies | Lower than this compound |

Case Studies

Case Study 1: Acute Lung Injury Model

In an experimental model of acute lung injury, administration of this compound resulted in reduced inflammatory markers and improved lung function metrics compared to controls, highlighting its potential therapeutic benefits in respiratory pathologies .

Case Study 2: Neutrophil Differentiation

In a study involving CD34+ cells from patients with ELANE-associated neutropenia, this compound's effects were assessed alongside other NE inhibitors. While it did not restore differentiation effectively, it provided critical data on the limitations and potential pathways for further research into neutrophil function recovery .

作用機序

BAY-678は、ヒト好中球エラスターゼを選択的に阻害することにより効果を発揮します。この化合物は酵素の活性部位に結合し、細胞外マトリックスタンパク質の分解を防ぎます。この阻害は、様々な疾患モデルにおける炎症と組織損傷を軽減します。 関与する分子標的と経路には、ヒト好中球エラスターゼ活性の阻害とそれに続く炎症反応の軽減が含まれます .

類似の化合物との比較

類似の化合物

BAY-677: 類似の阻害活性を持つ関連化合物ですが、薬物動態特性が異なります。

BAY-85-8501: 異なる化学構造を持つヒト好中球エラスターゼの別の強力な阻害剤です。

BAY-8040: 類似の阻害活性を持つ化合物ですが、異なる治療用途で使用されます

This compoundの独自性

This compoundは、ヒト好中球エラスターゼの阻害における高い選択性と効力により、独自性を発揮しています。この化合物は、21種類の他のセリンプロテアーゼのパネルに対してヒト好中球エラスターゼに対して約2000倍の選択性を示し、非常に特異的な阻害剤となっています。 さらに、その経口バイオアベイラビリティと炎症性疾患のプレクリニカルモデルにおける有効性は、治療薬としての可能性を強調しています .

類似化合物との比較

Similar Compounds

BAY-677: A related compound with similar inhibitory activity but different pharmacokinetic properties.

BAY-85-8501: Another potent inhibitor of human neutrophil elastase with a different chemical structure.

BAY-8040: A compound with similar inhibitory activity but used in different therapeutic applications

Uniqueness of BAY-678

This compound is unique due to its high selectivity and potency in inhibiting human neutrophil elastase. It exhibits around 2000-fold selectivity for human neutrophil elastase against a panel of 21 other serine proteases, making it a highly specific inhibitor. Additionally, its oral bioavailability and efficacy in preclinical models of inflammatory diseases highlight its potential as a therapeutic agent .

生物活性

BAY-678 is a synthetic compound recognized for its potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

Chemical Profile

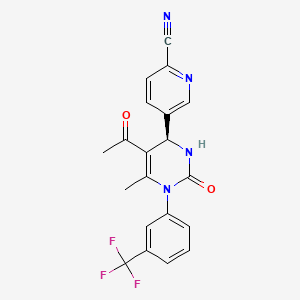

- Chemical Name : 5-[(4 R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

- Molecular Weight : Not specified in the sources.

- Purity : ≥98%

This compound exhibits an IC50 value of 20 nM against HNE, demonstrating approximately 2000-fold selectivity over a panel of 21 other serine proteases . This high specificity is crucial for minimizing off-target effects in therapeutic applications.

This compound acts as a reversible inhibitor of HNE, effectively blocking its proteolytic activity. The inhibition of HNE is particularly significant given its role in mediating inflammation and tissue damage in conditions such as acute lung injury and chronic obstructive pulmonary disease (COPD) .

Table 1: Comparative Potency of Neutrophil Elastase Inhibitors

| Compound | IC50 (nM) | Selectivity (vs. other serine proteases) | Oral Bioavailability |

|---|---|---|---|

| This compound | 20 | ~2000-fold | Yes |

| Sivelestat | Not specified | Limited | Yes |

| GW311616 | Not specified | Limited | Yes |

| MK0339 | Not specified | Higher stability compared to this compound | Yes |

Pharmacokinetics

Research indicates that this compound is orally bioavailable, making it a suitable candidate for systemic administration. Its pharmacokinetic profile has been assessed in various studies, revealing favorable absorption and distribution characteristics .

In Vivo Efficacy

In preclinical models, this compound has shown efficacy in reducing inflammation associated with acute lung injury. Studies have demonstrated that treatment with this compound leads to significant improvements in lung function and reduction in inflammatory markers .

Case Study: Acute Lung Injury Model

In an acute lung injury model, this compound was administered to assess its impact on neutrophil infiltration and cytokine production. Results indicated a marked decrease in neutrophil counts and pro-inflammatory cytokines compared to control groups treated with vehicle alone. This suggests that this compound not only inhibits HNE activity but also mitigates the downstream effects of inflammation.

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and HNE. These studies suggest that this compound binds effectively within the active site of HNE, stabilizing the inhibitor-protein complex and enhancing its inhibitory potency .

Table 2: Molecular Docking Results for Neutrophil Elastase Inhibitors

| Inhibitor | Binding Stability Score | Binding Site |

|---|---|---|

| This compound | -6.75 | Active site |

| MK0339 | -7.76 | Alternative site |

| Sivelestat | -6.57 | Active site |

特性

IUPAC Name |

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675103-36-3 | |

| Record name | BAY-678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-678 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。